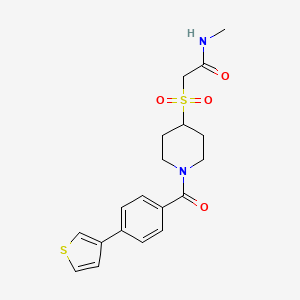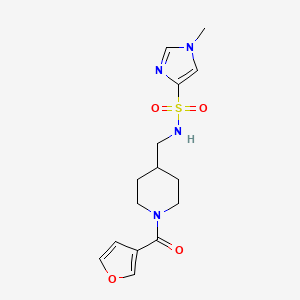![molecular formula C15H17N5O B2903782 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2310209-18-6](/img/structure/B2903782.png)
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a bicyclic octane system, and a pyrazine moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the imidazole ring, the construction of the bicyclic octane system, and the attachment of the pyrazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a modulator of enzymatic activity. It can interact with specific enzymes, altering their function and providing insights into enzyme mechanisms and regulation.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including inflammatory conditions and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, catalysts, and other materials with tailored functionalities.
作用机制
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting or modulating their activity. The bicyclic octane system provides structural rigidity, enhancing the compound’s binding affinity and specificity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of pyrazine.
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
The uniqueness of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-9-16-3-4-18-14)20-11-1-2-12(20)8-13(7-11)19-6-5-17-10-19/h3-6,9-13H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJKVQGXVAVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
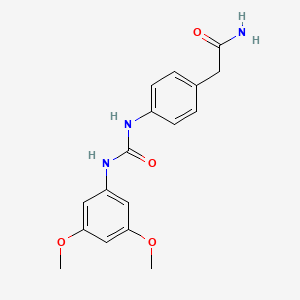
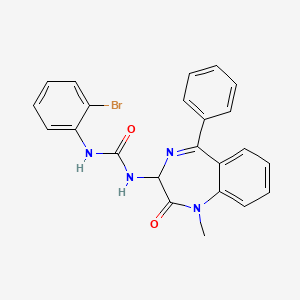
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
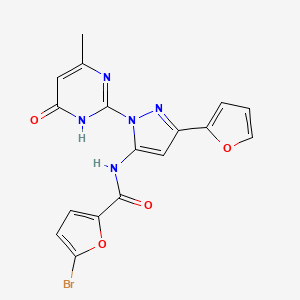
![4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)
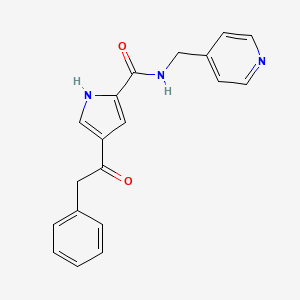
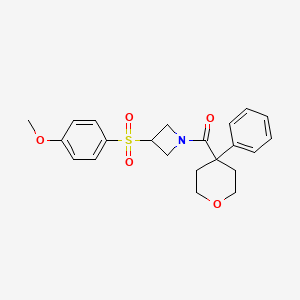
![3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2903717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
